molecular formula C19H23N3O2S B2986195 N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 496775-76-9

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B2986195
CAS No.: 496775-76-9
M. Wt: 357.47
InChI Key: DSSZJSDNRRYQAF-UHFFFAOYSA-N
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Description

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential use in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-methoxyphenylpiperazine with a suitable carbothioamide precursor. One common method involves the use of thiourea as the carbothioamide source. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)piperazine: A related compound with similar biological activities but different chemical properties.

    4-(4-methoxyphenyl)piperazin-1-ium: Another piperazine derivative with distinct structural features and applications.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A compound with similar functional groups but different core structure.

Uniqueness

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups and piperazine core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSZJSDNRRYQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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